molecular formula C10H17N3 B12960721 2-(3-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine

2-(3-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine

Cat. No.: B12960721
M. Wt: 179.26 g/mol
InChI Key: DHBOSKHCKBMKHS-UHFFFAOYSA-N
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Description

2-(3-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused with a pyrazole ring, forming a pyrrolopyrazole structure. Such structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

The synthesis of 2-(3-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the following steps:

Chemical Reactions Analysis

2-(3-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-(3-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. While the exact mechanisms are not fully understood, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

2-(3-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine can be compared with other pyrrolopyrazole derivatives, such as:

The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

2-(3-ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanamine

InChI

InChI=1S/C10H17N3/c1-2-8-9(5-6-11)12-13-7-3-4-10(8)13/h2-7,11H2,1H3

InChI Key

DHBOSKHCKBMKHS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2CCCN2N=C1CCN

Origin of Product

United States

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